molecular formula C13H13NO3S B11796318 Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11796318
M. Wt: 263.31 g/mol
InChI Key: BXLLENPJHDDWSA-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Attachment of the Benzoate Group: The benzoate group can be introduced through esterification reactions, where the hydroxybenzoic acid is reacted with ethanol in the presence of an acid catalyst.

    Final Assembly: The final compound is obtained by coupling the thiazole ring with the benzoate group under appropriate reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

    Purification: Using techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position due to the electron-donating effect of the sulfur atom.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-oxo-5-(2-methylthiazol-4-yl)benzoate.

    Reduction: Formation of 2-hydroxy-5-(2-methylthiazol-4-yl)benzyl alcohol.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with various molecular targets:

    Antimicrobial Activity: The thiazole ring can interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways like NF-κB.

    Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate can be compared with other thiazole derivatives:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring but different substituents.

    Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.

    Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its versatility makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)10-6-9(4-5-12(10)15)11-7-18-8(2)14-11/h4-7,15H,3H2,1-2H3

InChI Key

BXLLENPJHDDWSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)O

Origin of Product

United States

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